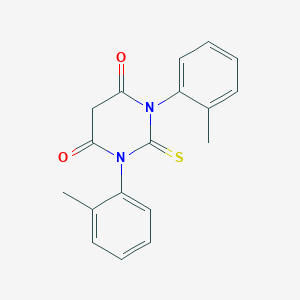

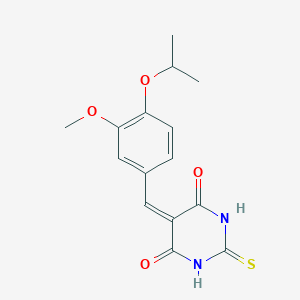

1,3-bis(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-bis(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Dithiopyr, is a selective pre-emergence herbicide. It is widely used in agriculture to control grassy weeds in turf, ornamental plants, and crops. Dithiopyr is a member of the pyrimidine family and has a unique chemical structure that makes it effective against a wide range of weeds.

作用機序

1,3-bis(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione works by inhibiting the growth of weed seedlings. It interferes with the cell division process, preventing the formation of new cells. This leads to stunted growth and eventually, death of the weed seedling.

Biochemical and Physiological Effects:

This compound has been found to have minimal impact on non-target organisms. It is rapidly degraded in the soil, reducing the risk of contamination of groundwater and surface water. It has also been found to have low toxicity to mammals and birds.

実験室実験の利点と制限

One advantage of using 1,3-bis(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its selectivity towards grassy weeds. This allows researchers to study the effects of herbicides on specific weed species. However, one limitation is that this compound is a pre-emergence herbicide, meaning it must be applied before the weed seedlings emerge. This can make it difficult to study the effects of herbicides on larger, established weeds.

将来の方向性

There are several areas of research that could be explored in the future regarding 1,3-bis(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of new formulations that improve its efficacy and reduce its environmental impact. Another area of research is the study of the effects of this compound on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, the development of new herbicides that work through different mechanisms of action could help to reduce the risk of herbicide resistance in weed populations.

合成法

The synthesis of 1,3-bis(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2-methylphenylamine with carbon disulfide to form 2-methylphenyl isothiocyanate. This intermediate is then reacted with cyanamide to form the pyrimidine ring. The resulting compound is then treated with chloroacetic acid to form the final product, this compound.

科学的研究の応用

1,3-bis(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of grassy weeds, including crabgrass, goosegrass, and annual bluegrass. Its selectivity towards grassy weeds makes it a popular choice for use in turfgrass management.

特性

IUPAC Name |

1,3-bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-7-3-5-9-14(12)19-16(21)11-17(22)20(18(19)23)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXATZBJSAEVEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CC(=O)N(C2=S)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5873822.png)

![4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)

![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)